molecular formula C21H19ClN4O3 B11518306 6-Amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylic acid allyl ester

6-Amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylic acid allyl ester

Cat. No.: B11518306
M. Wt: 410.9 g/mol
InChI Key: NVXZNWKYSLXZGH-UHFFFAOYSA-N
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Description

“Prop-2-en-1-yl 6-amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate” is a complex organic compound that features multiple functional groups, including an amino group, a cyano group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “prop-2-en-1-yl 6-amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: Starting with a phenylhydrazine derivative and an appropriate diketone.

    Introduction of the cyano group: Using a cyanation reaction.

    Formation of the pyran ring: Through a cyclization reaction.

    Esterification: To introduce the prop-2-en-1-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that favor the desired reactions.

    Temperature and Pressure: Control of reaction conditions to ensure optimal performance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

    Reduction: Reduction reactions could target the cyano group or the carboxylate ester.

    Substitution: Various substitution reactions could occur, especially on the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development or as a biochemical probe.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

    Materials Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which “prop-2-en-1-yl 6-amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate” exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Receptor Interaction: Binding to cellular receptors to modulate signaling pathways.

    Pathway Modulation: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds with similar pyrazole rings.

    Cyano Compounds: Compounds featuring cyano groups.

    Carboxylate Esters: Compounds with carboxylate ester functional groups.

Uniqueness

The uniqueness of “prop-2-en-1-yl 6-amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate” lies in its combination of functional groups and the potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C21H19ClN4O3

Molecular Weight

410.9 g/mol

IUPAC Name

prop-2-enyl 6-amino-4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C21H19ClN4O3/c1-4-10-28-21(27)17-13(3)29-20(24)15(11-23)18(17)16-12(2)25-26(19(16)22)14-8-6-5-7-9-14/h4-9,18H,1,10,24H2,2-3H3

InChI Key

NVXZNWKYSLXZGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=C(N(N=C2C)C3=CC=CC=C3)Cl)C(=O)OCC=C

Origin of Product

United States

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